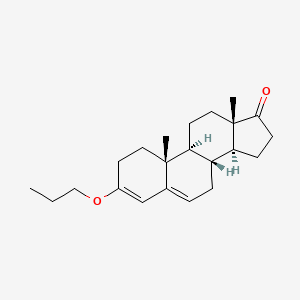
Formaldehyde, O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, O-methyloxime, also known as formaldoxime, is an organic compound with the formula H2C=N−OH. It is the oxime derivative of formaldehyde. This compound is a colorless liquid that tends to polymerize into a cyclic trimer. Aqueous solutions of formaldoxime are stable, as is its hydrochloride form ([H2C=N(−H)(−OH)]+Cl−) .
Vorbereitungsmethoden
Formaldehyde, O-methyloxime is typically synthesized by the reaction of hydroxylamine with formaldehyde. The reaction proceeds as follows:
HCHO+NH2OH→H2C=N−OH+H2O
This reaction is straightforward and can be conducted under mild conditions .
In industrial settings, the production of formaldoxime involves similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Formaldehyde, O-methyloxime undergoes various chemical reactions, including:
Oxidation: Formaldoxime can be oxidized to formic acid or other oxidized derivatives under appropriate conditions.
Reduction: Reduction of formaldoxime typically yields methylamine or other reduced products.
Substitution: It can participate in substitution reactions, particularly with aryl diazonium salts, to form aryl aldehydes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions .
Wissenschaftliche Forschungsanwendungen
Formaldehyde, O-methyloxime has several applications in scientific research:
Biology: In biological research, formaldoxime can be used to study enzyme mechanisms and protein interactions due to its reactivity with amino groups.
Wirkmechanismus
The mechanism of action of formaldoxime involves its reactivity with nucleophiles, such as amines and thiols. It forms methylol derivatives at the site of contact, which can further react to form adducts or cross-links with DNA, RNA, and proteins . This reactivity underlies its use in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
Formaldehyde, O-methyloxime is part of a broader family of oximes, which include aldoximes and ketoximes. Similar compounds include:
Acetaldoxime (CH3CH=NOH): An oxime derived from acetaldehyde.
Benzaldoxime (C6H5CH=NOH): An oxime derived from benzaldehyde.
Acetone oxime (CH3C(=NOH)CH3): A ketoxime derived from acetone.
Compared to these compounds, formaldoxime is unique due to its simple structure and high reactivity, making it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
62479-73-6 |
|---|---|
Molekularformel |
C2H5NO |
Molekulargewicht |
59.07 g/mol |
IUPAC-Name |
N-methoxymethanimine |
InChI |
InChI=1S/C2H5NO/c1-3-4-2/h1H2,2H3 |
InChI-Schlüssel |
KQBWUPMFKBDNJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


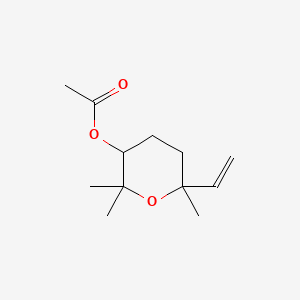
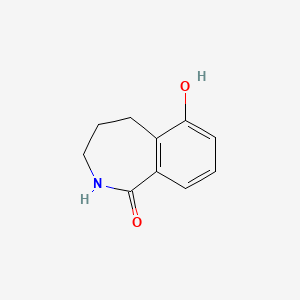
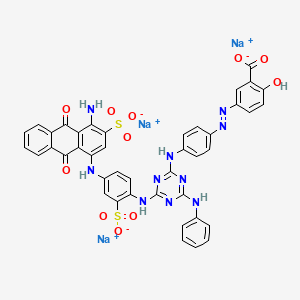
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)

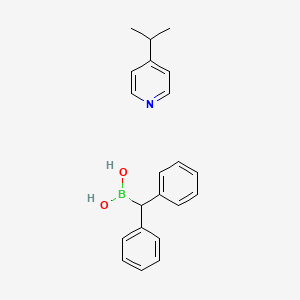
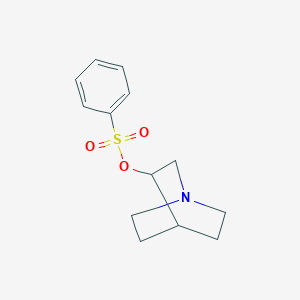

![1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine](/img/structure/B13414507.png)
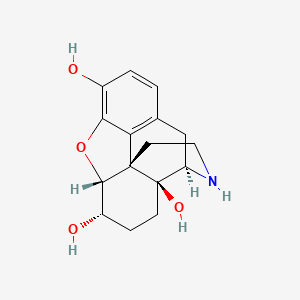
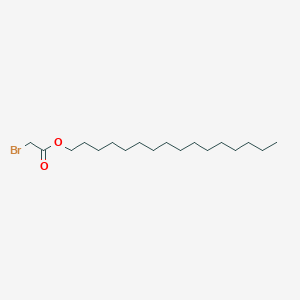
![2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13414531.png)

